Cas no 1443412-41-6 (2-(3,5-Dichlorophenyl)malonic acid)

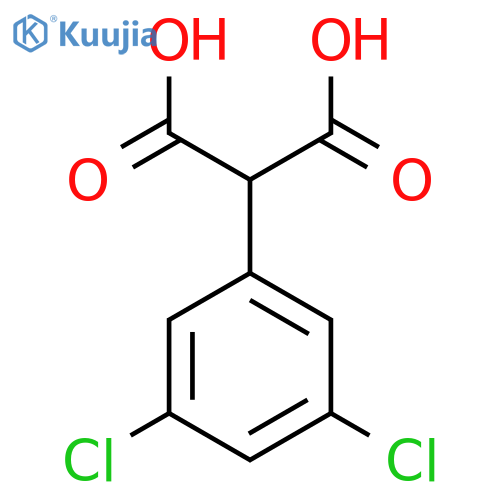

1443412-41-6 structure

商品名:2-(3,5-Dichlorophenyl)malonic acid

CAS番号:1443412-41-6

MF:C9H6Cl2O4

メガワット:249.04754114151

CID:4700530

2-(3,5-Dichlorophenyl)malonic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3,5-Dichlorophenyl)malonic acid

- YJNQGHZDKPTGLL-UHFFFAOYSA-N

- 2-(3,5-dichlorophenyl)propanedioic Acid

-

- インチ: 1S/C9H6Cl2O4/c10-5-1-4(2-6(11)3-5)7(8(12)13)9(14)15/h1-3,7H,(H,12,13)(H,14,15)

- InChIKey: YJNQGHZDKPTGLL-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(C=1)C(C(=O)O)C(=O)O)Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 245

- トポロジー分子極性表面積: 74.6

2-(3,5-Dichlorophenyl)malonic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D358615-50mg |

2-(3,5-Dichlorophenyl)malonic Acid |

1443412-41-6 | 50mg |

$236.00 | 2023-05-18 | ||

| TRC | D358615-250mg |

2-(3,5-Dichlorophenyl)malonic Acid |

1443412-41-6 | 250mg |

$ 1200.00 | 2023-09-07 | ||

| TRC | D358615-500mg |

2-(3,5-Dichlorophenyl)malonic Acid |

1443412-41-6 | 500mg |

$1855.00 | 2023-05-18 | ||

| TRC | D358615-100mg |

2-(3,5-Dichlorophenyl)malonic Acid |

1443412-41-6 | 100mg |

$442.00 | 2023-05-18 |

2-(3,5-Dichlorophenyl)malonic acid 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

1443412-41-6 (2-(3,5-Dichlorophenyl)malonic acid) 関連製品

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬